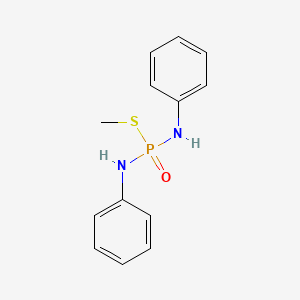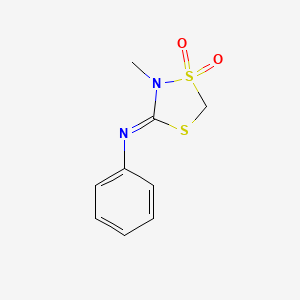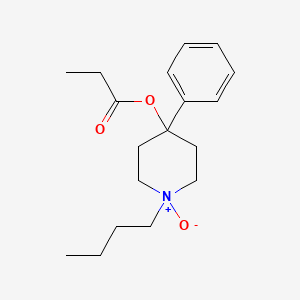![molecular formula C22H16N4 B14489586 4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline CAS No. 64173-30-4](/img/structure/B14489586.png)
4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline is a complex heterocyclic compound that combines the structural features of benzimidazole, quinoline, and aniline. These moieties are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline typically involves the cyclocondensation of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions at temperatures ranging from 140°C to 220°C for several hours . Microwave-assisted synthesis has also been reported, which involves heating a mixture of p-aminobenzoic acid and PPA under controlled microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole or quinoline derivatives.
Substitution: Formation of halogenated or alkylated derivatives of the compound.
Aplicaciones Científicas De Investigación
4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Benzimidazol-2-yl)aniline: Shares the benzimidazole and aniline moieties but lacks the quinoline structure.
Quinoline derivatives: Compounds like 4-hydroxy-2-quinolones that share the quinoline moiety but differ in other structural features.
Uniqueness
4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline is unique due to its combination of benzimidazole, quinoline, and aniline moieties, which confer a wide range of biological activities and potential applications. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
64173-30-4 |
|---|---|
Fórmula molecular |
C22H16N4 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
4-[4-(1H-benzimidazol-2-yl)quinolin-2-yl]aniline |
InChI |
InChI=1S/C22H16N4/c23-15-11-9-14(10-12-15)21-13-17(16-5-1-2-6-18(16)24-21)22-25-19-7-3-4-8-20(19)26-22/h1-13H,23H2,(H,25,26) |
Clave InChI |
JMKSGTQULVAGSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N)C4=NC5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)

![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)

![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)

methyl}thymidine](/img/structure/B14489555.png)
![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)




![N-[(2-Sulfanylethyl)carbamoyl]butanamide](/img/structure/B14489581.png)
